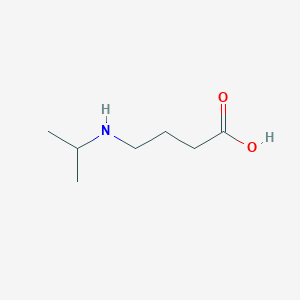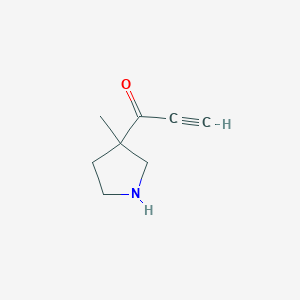
1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one typically involves a multi-step process. One common synthetic route includes the reaction of 3-methylpyrrolidine with propargyl bromide under basic conditions to form the desired product . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like potassium carbonate to facilitate the reaction.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up, such as continuous flow reactors and automated synthesis systems to ensure high yield and purity.
化学反应分析
1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups onto the pyrrolidine ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted pyrrolidine derivatives .
科学研究应用
1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role in modulating neurotransmitter systems.
作用机制
The mechanism of action of 1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target, but they often include modulation of neurotransmitter systems and enzyme inhibition .
相似化合物的比较
1-(3-Methylpyrrolidin-3-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
3-(prop-2-yn-1-yl)pyrrolidin-2-one: This compound has a similar pyrrolidine core but differs in the substitution pattern, leading to different chemical and biological properties.
(prop-2-yn-1-yl)[(pyridin-3-yl)methyl]amine dihydrochloride: Another related compound with a pyrrolidine ring and propargyl group, but with additional functional groups that confer unique properties.
The uniqueness of this compound lies in its specific substitution pattern, which allows for distinct interactions with molecular targets and diverse applications in research and industry.
属性
分子式 |
C8H11NO |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-(3-methylpyrrolidin-3-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO/c1-3-7(10)8(2)4-5-9-6-8/h1,9H,4-6H2,2H3 |
InChI 键 |
ILXIGGKMXQBAMX-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCNC1)C(=O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-{5-Azaspiro[2.4]heptan-5-yl}pyridine-3-carbaldehyde](/img/structure/B13183546.png)
![4-Cyanothieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13183549.png)
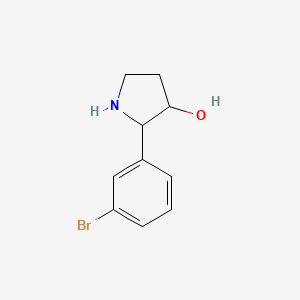
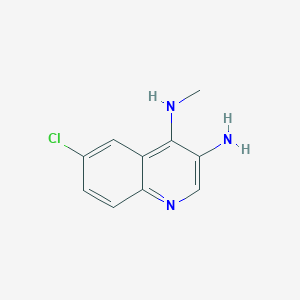
![4-[1-(Aminomethyl)cyclopropyl]-3-methylpiperidin-4-ol](/img/structure/B13183557.png)
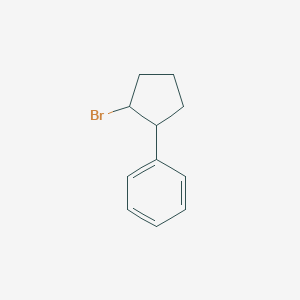
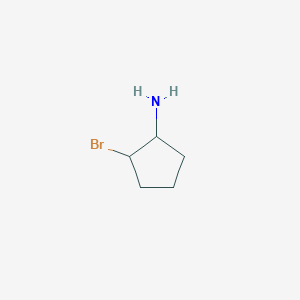
![8-Cyclopropyl-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13183587.png)
![Methyl[2-(quinolin-4-yl)ethyl]amine](/img/structure/B13183589.png)
![6-(3-Hydroxyazetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13183593.png)
